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This document provides an in-depth technical overview of the YEATS domain-containing

protein 4 (YEATS4), also known as Glioma-Amplified Sequence 41 (GAS41). It details its core

functions as a chromatin reader, its impact on gene transcription through various signaling

pathways, and its implications in oncogenesis. This guide includes a summary of quantitative

data, detailed experimental protocols for studying YEATS4, and visualizations of key molecular

pathways and workflows.

Executive Summary
YEATS4 is a highly conserved nuclear protein that plays a critical role in the regulation of gene

expression. As a "reader" of histone post-translational modifications, YEATS4 recognizes

specific acylated lysine residues on histone tails, thereby influencing chromatin structure and

accessibility for transcription factors.[1] Its activity is integral to several fundamental cellular

processes, and its dysregulation is frequently implicated in the progression of various cancers,

including non-small cell lung cancer, breast cancer, and glioblastoma.[2][3] YEATS4 primarily

functions as a component of large chromatin-remodeling complexes, such as SRCAP and

TIP60/p400, which mediate the deposition of the histone variant H2A.Z.[4] Through its

interactions and chromatin-reading capabilities, YEATS4 influences key signaling pathways,

including the p53 tumor suppressor pathway and the Wnt/β-catenin pathway, making it a

compelling target for therapeutic development.
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Core Mechanism: YEATS4 as a Chromatin Reader
The primary mechanism by which YEATS4 influences gene transcription is through its N-

terminal YEATS domain. This domain functions as a specific reader for acetylated and

crotonylated lysine residues on histone tails, particularly on histone H3.

Recognition of Histone Acylation and Crotonylation
The YEATS domain of YEATS4 specifically recognizes and binds to acetylated histone H3, with

a notable preference for diacetylated forms such as H3K14ac and H3K27ac.[1][5] This

interaction is crucial for recruiting chromatin-modifying complexes to specific genomic loci. The

binding of YEATS4 to these acetylated marks helps to maintain an open chromatin state, which

is permissive for active transcription.

In addition to acetylation, the YEATS domain has been identified as a reader of histone

crotonylation, a modification associated with active gene promoters.[2] This dual-reading

capability allows YEATS4 to interpret different epigenetic signals and fine-tune transcriptional

output.

Quantitative Data Summary
The following tables summarize key quantitative findings from studies on YEATS4's function

and its effects on cellular processes.

Binding Affinities of YEATS Domains
Direct dissociation constant (Kd) values for human YEATS4 are not consistently reported in the

literature. However, data from homologous YEATS domains provide insight into the binding

affinities for acylated histone peptides.
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YEATS Domain
Protein

Histone Peptide
Ligand

Dissociation
Constant (Kd)

Method

Taf14 (Yeast homolog) H3K9cr 9.5 µM
Fluorescence

Spectroscopy[2]

AF9 (Human paralog) H3K9ac 7.0 µM
Isothermal Titration

Calorimetry[6]

YEATS2 (Human) H3K27ac 50 µM - 226 µM Varies by study[6]

Effects of YEATS4 Knockdown on Gene Expression and
Cell Cycle
Studies involving the depletion of YEATS4 in cancer cell lines have demonstrated significant

changes in the expression of key regulatory genes and alterations in cell cycle progression.

Cell Line
Target
Gene/Process

Effect of
YEATS4
Knockdown

Quantitative
Change

Reference

NSCLC Cell

Lines
p21 (CDKN1A)

Increased protein

levels
Not specified

NSCLC Cell

Lines
p53

Increased protein

levels
Not specified

Breast Cancer

Cells
ZEB1

Markedly

decreased

mRNA levels

Not specified [1]

Colorectal

Cancer (RKO)
Cell Cycle

G0/G1 phase

arrest

Increased G0/G1

population (P <

0.01)

Colorectal

Cancer (RKO)
Apoptosis

Increased

apoptosis rate

Significant

increase (P <

0.001)
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Signaling Pathways and Logical Relationships
YEATS4 is a key player in several signaling pathways that are fundamental to cell proliferation,

survival, and differentiation. The following diagrams, generated using the DOT language,

illustrate these complex interactions.

YEATS4 in the p53 Tumor Suppressor Pathway
YEATS4 acts as a negative regulator of the p53 pathway. Under normal conditions, it can bind

to the promoters of p53 target genes like CDKN1A (p21), repressing their expression and

thereby inhibiting the p53 pathway. This allows for normal cell proliferation. Overexpression of

YEATS4 can lead to excessive p53 inhibition, contributing to tumorigenesis.[2]
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YEATS4 negatively regulates the p53 pathway by repressing p21 transcription.

YEATS4 in the Wnt/β-catenin Signaling Pathway
In certain cancers, such as gastric and pancreatic cancer, YEATS4 has been shown to activate

the Wnt/β-catenin signaling pathway.[2] It can directly act on the β-catenin promoter, leading to

increased β-catenin expression and subsequent activation of downstream target genes like c-

Myc and Cyclin D1, which promote cell proliferation.
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YEATS4 activates the Wnt/β-catenin pathway, promoting cancer cell proliferation.

Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the

function of YEATS4.

Chromatin Immunoprecipitation (ChIP) for YEATS4
This protocol is designed to identify the genomic regions where YEATS4 is bound.

Workflow Diagram:
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1. Cross-linking:
Treat cells with formaldehyde to cross-link proteins to DNA.

2. Cell Lysis & Chromatin Shearing:
Lyse cells and sonicate to shear chromatin into 200-1000 bp fragments.

3. Immunoprecipitation:
Incubate chromatin with anti-YEATS4 antibody. Add Protein A/G beads to pull down antibody-protein-DNA complexes.

4. Washing:
Wash beads to remove non-specific binding.

5. Elution & Reverse Cross-linking:
Elute complexes and reverse cross-links by heating. Degrade proteins with Proteinase K.

6. DNA Purification:
Purify the immunoprecipitated DNA.

7. Analysis:
Analyze DNA by qPCR (ChIP-qPCR) or sequencing (ChIP-seq).

Click to download full resolution via product page

Workflow for Chromatin Immunoprecipitation (ChIP) of YEATS4.

Detailed Protocol:

Cell Culture and Cross-linking:

Culture cells (e.g., a relevant cancer cell line) to ~80-90% confluency in 150 mm dishes.
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Add formaldehyde directly to the culture medium to a final concentration of 1% and

incubate for 10 minutes at room temperature with gentle rocking.

Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM

and incubate for 5 minutes.

Wash cells twice with ice-cold PBS.

Cell Lysis and Chromatin Sonication:

Scrape cells into ice-cold PBS containing protease inhibitors and pellet by centrifugation.

Resuspend the cell pellet in a lysis buffer (e.g., containing 1% SDS, 10 mM EDTA, 50 mM

Tris-HCl, pH 8.1, and protease inhibitors).

Sonicate the lysate on ice to shear the chromatin to an average fragment size of 200-1000

bp. The optimal sonication conditions must be empirically determined.

Immunoprecipitation:

Centrifuge the sonicated lysate to pellet debris and transfer the supernatant (chromatin) to

a new tube.

Dilute the chromatin with ChIP dilution buffer (to reduce SDS concentration) and pre-clear

with Protein A/G agarose/sepharose beads for 1 hour at 4°C.

Save a small aliquot of the pre-cleared chromatin as the "input" control.

Incubate the remaining chromatin with a specific anti-YEATS4 antibody (or IgG control)

overnight at 4°C with rotation.

Add Protein A/G beads and incubate for another 1-2 hours to capture the antibody-

chromatin complexes.

Washing and Elution:

Pellet the beads and wash sequentially with low-salt wash buffer, high-salt wash buffer,

LiCl wash buffer, and finally twice with TE buffer to remove non-specifically bound
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chromatin.

Elute the protein-DNA complexes from the beads using an elution buffer (e.g., 1% SDS,

0.1 M NaHCO3).

Reverse Cross-linking and DNA Purification:

Add NaCl to the eluates and the input control to a final concentration of 200 mM and

incubate at 65°C for 4-5 hours or overnight to reverse the cross-links.

Add EDTA, Tris-HCl, and Proteinase K and incubate for 1-2 hours at 45°C to digest

proteins.

Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by

ethanol precipitation.

Analysis:

Analyze the purified DNA using qPCR with primers specific for promoter regions of

putative YEATS4 target genes (e.g., ZEB1, CDKN1A).

Co-Immunoprecipitation (Co-IP) of YEATS4 Interaction
Partners
This protocol is used to isolate and identify proteins that interact with YEATS4 within the cell.

Detailed Protocol:

Cell Lysis:

Harvest cultured cells and wash with ice-cold PBS.

Lyse cells in a non-denaturing Co-IP lysis buffer (e.g., containing a non-ionic detergent like

NP-40 or Triton X-100, Tris-HCl, NaCl, EDTA, and protease/phosphatase inhibitors) to

preserve protein-protein interactions.

Incubate on ice and then centrifuge to pellet cell debris.
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Pre-clearing:

Transfer the supernatant (whole-cell lysate) to a new tube.

Add Protein A/G beads and incubate for 1 hour at 4°C to reduce non-specific binding to

the beads.

Pellet the beads and transfer the pre-cleared lysate to a new tube.

Immunoprecipitation:

Add a specific anti-YEATS4 antibody to the pre-cleared lysate. As a negative control, use

an equivalent amount of isotype-matched IgG.

Incubate overnight at 4°C with gentle rotation.

Add fresh Protein A/G beads and incubate for 2-4 hours at 4°C to capture the immune

complexes.

Washing:

Pellet the beads by gentle centrifugation.

Discard the supernatant and wash the beads 3-5 times with ice-cold Co-IP lysis buffer.

Elution and Analysis:

Elute the bound proteins by resuspending the beads in SDS-PAGE loading buffer and

boiling for 5-10 minutes.

Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and perform a

Western blot using an antibody against the suspected interacting protein (e.g., β-catenin,

p53). The input lysate should be run as a positive control.

Luciferase Reporter Assay for Transcriptional Activity
This assay measures the ability of YEATS4 to activate or repress the transcription from a

specific gene promoter.
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Detailed Protocol:

Plasmid Constructs:

Reporter Plasmid: A plasmid containing the firefly luciferase gene downstream of a

minimal promoter and tandem repeats of the DNA binding site for a transcription factor of

interest (or a full-length promoter, e.g., the ZEB1 promoter).

Effector Plasmid: An expression vector for YEATS4 (e.g., pcDNA-YEATS4). An empty

vector serves as a control.

Internal Control Plasmid: A plasmid expressing Renilla luciferase, used to normalize for

transfection efficiency.

Cell Transfection:

Seed cells in a multi-well plate (e.g., 24-well or 96-well).

Co-transfect the cells with the reporter plasmid, the internal control plasmid, and either the

YEATS4 effector plasmid or the empty vector control using a suitable transfection reagent.

Cell Lysis and Luciferase Measurement:

After 24-48 hours of incubation, wash the cells with PBS and lyse them using a passive

lysis buffer.

Measure the firefly and Renilla luciferase activities sequentially in the same lysate using a

dual-luciferase reporter assay system and a luminometer.

Data Analysis:

Calculate the ratio of firefly luciferase activity to Renilla luciferase activity for each sample

to normalize for transfection efficiency.

Compare the normalized luciferase activity in YEATS4-expressing cells to that in the

empty vector control cells to determine the effect of YEATS4 on promoter activity.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15139767?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion and Future Directions
YEATS4 is a multifaceted protein that acts as a critical epigenetic regulator of gene

transcription. Its ability to read histone acylation and crotonylation marks places it at the

crossroads of chromatin biology and signal transduction. The dysregulation of YEATS4 in

numerous cancers underscores its importance as a potential prognostic biomarker and a high-

value target for therapeutic intervention. Future research should focus on the development of

specific small-molecule inhibitors that can disrupt the YEATS4-histone interaction, which may

offer a promising avenue for novel cancer therapies. Further elucidation of the full spectrum of

YEATS4's interacting partners and target genes will continue to refine our understanding of its

role in both normal physiology and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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